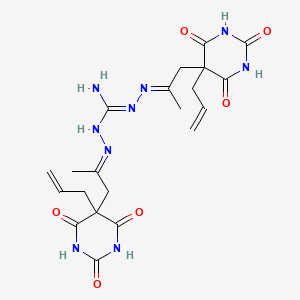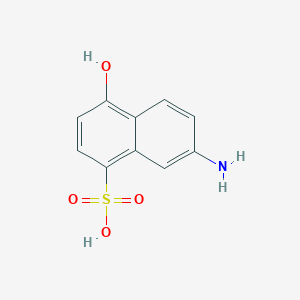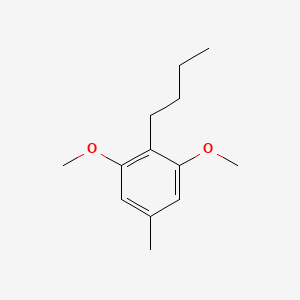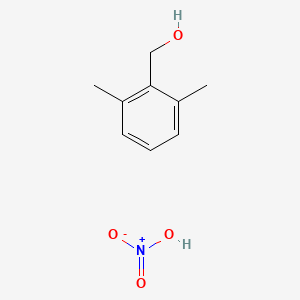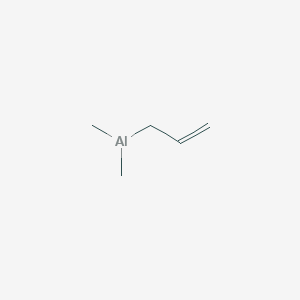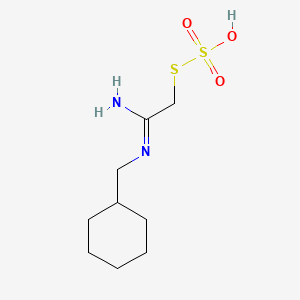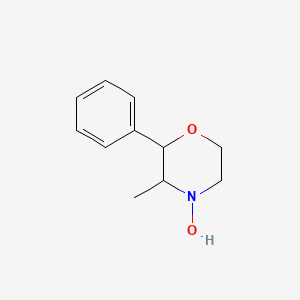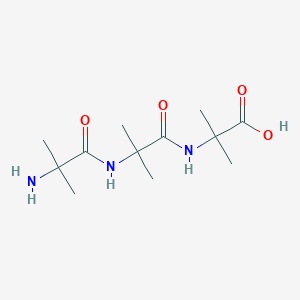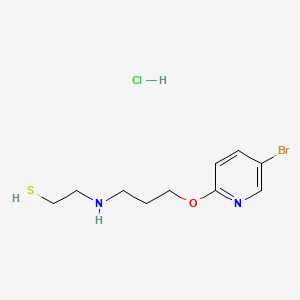
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is a complex organic compound with a molecular formula of C12H20BrClN2OS This compound is known for its unique structure, which includes a brominated pyridine ring and an ethanethiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2-pyridinol, is brominated using bromine in the presence of a suitable solvent to form 5-bromo-2-pyridinol.
Etherification: The brominated pyridinol is then reacted with 3-chloropropanol in the presence of a base to form 5-bromo-2-pyridyloxypropyl chloride.
Amination: The resulting compound is then reacted with ethanethiol in the presence of a base to form the desired product, Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions and purity, are applicable.
化学反応の分析
Types of Reactions
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Limited use due to its specialized nature, but it can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethanethiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
類似化合物との比較
Similar Compounds
Ethanethiol, 2-(3-(5-chloro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a chlorine atom instead of bromine.
Ethanethiol, 2-(3-(5-fluoro-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Ethanethiol, 2-(3-(5-iodo-2-pyridyloxy)propyl)amino-, hydrochloride: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of Ethanethiol, 2-(3-(5-bromo-2-pyridyloxy)propyl)amino-, hydrochloride lies in its brominated pyridine ring, which can provide distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific research applications where bromine’s properties are desired.
特性
CAS番号 |
41287-47-2 |
|---|---|
分子式 |
C10H16BrClN2OS |
分子量 |
327.67 g/mol |
IUPAC名 |
2-[3-(5-bromopyridin-2-yl)oxypropylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C10H15BrN2OS.ClH/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-15;/h2-3,8,12,15H,1,4-7H2;1H |
InChIキー |
RLWXDHRFFALFFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)OCCCNCCS.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


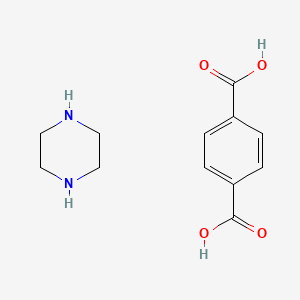

![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
